molecular formula C5H5F3O4 B1382915 Methyl 2,2,2-trifluoroethyl oxalate CAS No. 1803562-29-9

Methyl 2,2,2-trifluoroethyl oxalate

Cat. No.: B1382915
CAS No.: 1803562-29-9
M. Wt: 186.09 g/mol
InChI Key: QSNCGGSHECUXPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2,2-trifluoroethyl oxalate can be synthesized through a parallel synthesis approach involving the reaction of methyl oxalate with 2,2,2-trifluoroethanol . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2,2-trifluoroethyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted oxalates.

    Oxidation Products: Trifluoroacetic acid derivatives.

    Reduction Products: Reduced oxalate esters.

Scientific Research Applications

Methyl 2,2,2-trifluoroethyl oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2,2-trifluoroethyl oxalate involves its interaction with various molecular targets. The trifluoromethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biochemical applications, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specialized chemical synthesis and industrial applications .

Properties

IUPAC Name

1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNCGGSHECUXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Methyl 2,2,2-trifluoroethyl oxalate a useful reagent in the synthesis of unsymmetrical N1,N2-substituted aliphatic oxamides?

A: this compound offers a convenient pathway for the synthesis of unsymmetrical oxamides due to the differing reactivity of its two ester groups. The research demonstrates a successful one-pot synthesis method where the methyl ester reacts preferentially with the first amine, followed by the reaction of the 2,2,2-trifluoroethyl ester with a second, potentially different, amine []. This selective reactivity allows for the controlled introduction of two different amine substituents onto the oxalic acid scaffold. This approach simplifies the synthesis compared to traditional methods that often require multiple steps and protection group strategies.

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